![molecular formula C6H6ClF3N2O B2992437 [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 282523-11-9](/img/structure/B2992437.png)
[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Overview
Description
“[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 128455-63-0 and a molecular weight of 228.56 . Its linear formula is C6H4ClF3N2O2 .
Molecular Structure Analysis
The linear formula of this compound is C6H4ClF3N2O2 . This suggests that the compound contains six carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and two oxygen atoms.Scientific Research Applications
Ultrasonics Promoted Synthesis
A study by Jorge Trilleras et al. (2013) highlights the use of ultrasonics in synthesizing 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives. This method offers advantages such as shorter reaction times and higher yields, demonstrating the compound's role in facilitating efficient chemical synthesis processes (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Charge-Transfer Chemistry
The work of A. Adam et al. (2021) explores the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, including 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one. The study investigates the interaction with π-acceptors, revealing insights into the compound's potential applications in developing new materials and chemical sensors (Adam, Altalhi, Saad, Refat, & Hegab, 2021).
Methanol Production and Applications
F. Dalena et al. (2018) provide an overview of methanol's role in the chemical industry, including its production from CO2 and H2. This synthesis method offers a way to reduce CO2 emissions, with methanol serving as a building block for more complex chemicals. The review also touches on methanol's use in energy technologies, highlighting the broad utility of methanol and its derivatives in sustainable chemical processes (Dalena, Senatore, Marino, Gordano, Basile, & Basile, 2018).
Methanol-Based Industrial Biotechnology
J. Schrader et al. (2009) discuss the potential of methylotrophic bacteria in bioprocess technology, illustrating how methanol can serve as an alternative carbon source for producing fine and bulk chemicals. This highlights the role of methanol and its derivatives in the development of biotechnological processes and the production of chemicals via environmentally friendly methods (Schrader, Schilling, Holtmann, Sell, Filho, Marx, & Vorholt, 2009).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZKEABMLECRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)
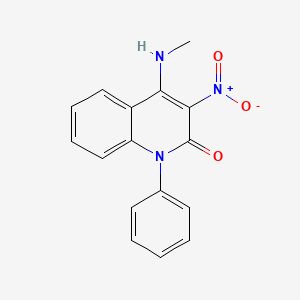
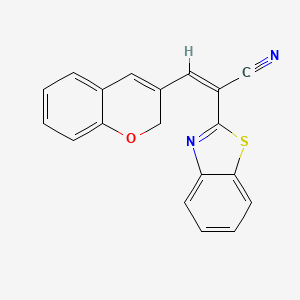
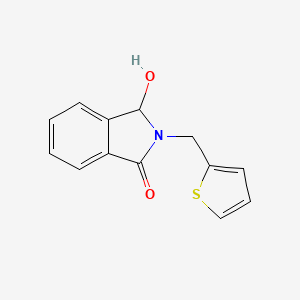
![N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2992364.png)
![N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992365.png)
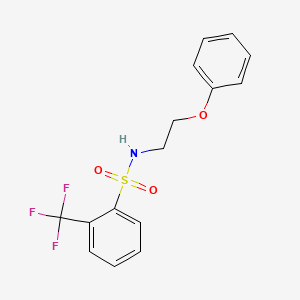

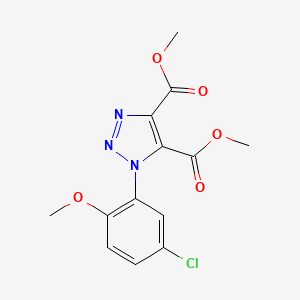
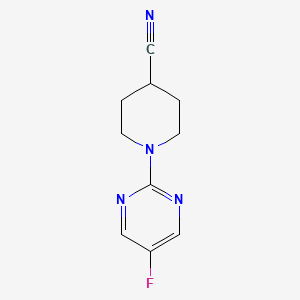
![N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide](/img/structure/B2992372.png)
![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2992374.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2992377.png)